molecular formula C23H17N3O B2744226 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-03-6

3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2744226
CAS RN: 901005-03-6
M. Wt: 351.409
InChI Key: FCFFCHFAIYJHLI-UHFFFAOYSA-N
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Description

Quinoline is a well-known nitrogenous tertiary base containing a heterocycle with the chemical formula C9H7N . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Quinoline and pyrazole compounds can be synthesized through various methods. For instance, a series of quinoline allied pyrazole compounds were prepared by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Pyrazoles have a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms.


Chemical Reactions Analysis

Quinoline and pyrazole compounds can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Scientific Research Applications

Synthesis and Characterization

The scientific research on 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline mainly focuses on synthesis, characterization, and exploration of its potential applications. One study discusses the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor, highlighting the versatility of the compound in medicinal chemistry (Kasiotis, Fokialakis, & Haroutounian, 2006).

Antimicrobial Activity

Research also extends to the antimicrobial evaluation of novel quinoline derivatives bearing different heterocyclic moieties, including 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives. These compounds have shown moderate activities against a wide range of selected organisms, indicating the compound's potential in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Protein Kinase Inhibitory Activity

Another interesting application is the inhibition of bacterial serine/threonine protein kinases by congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines. These compounds, including derivatives similar to this compound, show significant in vitro inhibitory activity, offering insights into the development of new antibacterial agents (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).

Antifungal Activity

The compound's structural framework is also adaptable to modifications aiming at antifungal activity. For instance, the synthesis of 1-aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines and related compounds has revealed antifungal properties, suggesting the potential for further exploration in antifungal drug development (Kurasawa et al., 1986).

Mechanism of Action

The mechanism of action of quinoline and pyrazole compounds can vary depending on their specific structure and functional groups. Some quinoline derivatives have been reported to show anti-proliferative activity through VEGFR-2 inhibition activity .

Safety and Hazards

The safety and hazards of a specific compound would depend on its structure and properties. For instance, quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research could focus on synthesizing and studying more quinoline and pyrazole compounds, given their potential for various applications in medicinal chemistry .

properties

IUPAC Name

3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-27-18-11-7-8-16(14-18)22-20-15-24-21-13-6-5-12-19(21)23(20)26(25-22)17-9-3-2-4-10-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFFCHFAIYJHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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